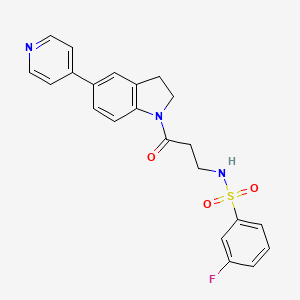

3-fluoro-N-(3-oxo-3-(5-(pyridin-4-yl)indolin-1-yl)propyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-fluoro-N-[3-oxo-3-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O3S/c23-19-2-1-3-20(15-19)30(28,29)25-12-8-22(27)26-13-9-18-14-17(4-5-21(18)26)16-6-10-24-11-7-16/h1-7,10-11,14-15,25H,8-9,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQLQSFWDKAVBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CCNS(=O)(=O)C4=CC=CC(=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound “3-fluoro-N-(3-oxo-3-(5-(pyridin-4-yl)indolin-1-yl)propyl)benzenesulfonamide” is a derivative of indole. Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in the development of new therapeutic derivatives. The primary target of this compound is Polo-like kinase 4 (PLK4), a serine/threonine protein kinase involved in regulating cell mitosis and centriole duplication. PLK4 has emerged as a therapeutic target for treating multiple cancers.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities are likely due to the compound’s interaction with its target, PLK4, and the resulting changes in cellular processes.

Biochemical Pathways

The biochemical pathways affected by this compound are related to its interaction with PLK4. PLK4 plays a crucial role in cell mitosis and centriole duplication. By interacting with PLK4, the compound can potentially influence these processes, leading to downstream effects on cell proliferation and growth. This could explain the compound’s potential use in cancer treatment.

Pharmacokinetics

The compound’s indole scaffold is known to be biologically active and has broad-spectrum biological activities, suggesting that it may have favorable ADME properties

Biological Activity

3-Fluoro-N-(3-oxo-3-(5-(pyridin-4-yl)indolin-1-yl)propyl)benzenesulfonamide is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

The compound's structure can be broken down as follows:

- Fluorine atom : Enhances stability and bioavailability.

- Indoline moiety : Known for its diverse biological activities.

- Benzenesulfonamide group : Often associated with antibacterial properties.

The mechanism of action of 3-fluoro-N-(3-oxo-3-(5-(pyridin-4-yl)indolin-1-yl)propyl)benzenesulfonamide likely involves the inhibition of specific enzymes or receptors in pathogenic organisms. The presence of fluorine may improve binding affinity to target proteins, enhancing its efficacy.

Antimicrobial Activity

Research indicates that compounds similar to 3-fluoro-N-(3-oxo-3-(5-(pyridin-4-yl)indolin-1-yl)propyl)benzenesulfonamide exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamide derivatives demonstrate activity against various bacterial strains, including:

- Staphylococcus aureus : MIC values ranging from 15.625 to 62.5 μM.

- Escherichia coli : Similar MIC ranges indicating bactericidal effects.

Anticancer Properties

The compound's indoline structure is associated with anticancer activity. For example, related compounds have been shown to inhibit key protein kinases involved in cancer cell proliferation:

- EGFR (Epidermal Growth Factor Receptor) : Critical for tumor growth.

- CDK2 (Cyclin-dependent kinase 2) : Involved in cell cycle regulation.

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Features

Key Observations :

- The target compound and 2h share a 3-fluorobenzenesulfonamide core but differ in their heterocyclic attachments. The pyridinyl-indolinyl group in the target may enhance π-π stacking compared to the pyrazole in 2h.

- Compounds in prioritize quinoline-acrylamide scaffolds with varying cyclic amines, which could influence target selectivity .

Key Observations :

Physicochemical Properties

Key Observations :

- Fluorine in the target compound may enhance membrane permeability compared to non-fluorinated analogs like 8h .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.